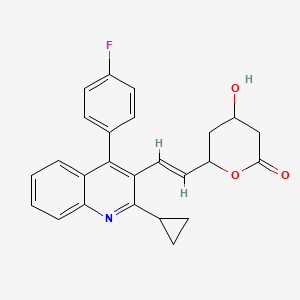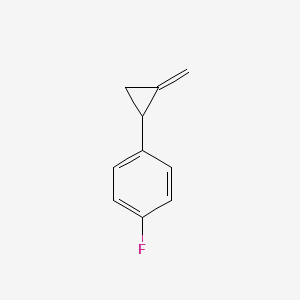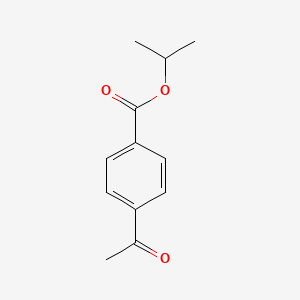
Isopropyl 4-Acetylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-Acetylbenzoate: is an organic compound with the molecular formula C12H14O3 . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an isopropyl group, and the hydrogen atom of the benzene ring is replaced by an acetyl group. This compound is often used in pharmaceutical and chemical research as an analytical standard .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize Isopropyl 4-Acetylbenzoate is through the esterification of 4-acetylbenzoic acid with isopropanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of isopropyl benzoate with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and high yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Isopropyl 4-Acetylbenzoate can undergo oxidation reactions, where the acetyl group can be oxidized to a carboxyl group.
Reduction: The compound can also be reduced, converting the acetyl group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are typical.
Major Products:
Oxidation: 4-Isopropylbenzoic acid.
Reduction: 4-Isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: Isopropyl 4-Acetylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it serves as a reference standard for analytical methods such as chromatography and spectroscopy.
Medicine: While not directly used as a drug, it is involved in the synthesis of pharmaceutical compounds and can be used to study drug metabolism and pharmacokinetics.
Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and other chemical products .
Mecanismo De Acción
The mechanism of action of Isopropyl 4-Acetylbenzoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The acetyl group can participate in various chemical reactions, including nucleophilic addition and substitution. The benzene ring can undergo electrophilic aromatic substitution, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Isopropyl 4-Nitrobenzoate: Similar in structure but contains a nitro group instead of an acetyl group.
Isopropyl Benzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Uniqueness: Isopropyl 4-Acetylbenzoate is unique due to the presence of both an ester and an acetyl group, which allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry .
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
propan-2-yl 4-acetylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-8(2)15-12(14)11-6-4-10(5-7-11)9(3)13/h4-8H,1-3H3 |
Clave InChI |
DQQVADFLIZSTDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



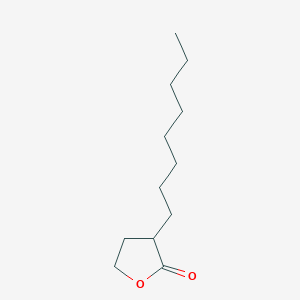
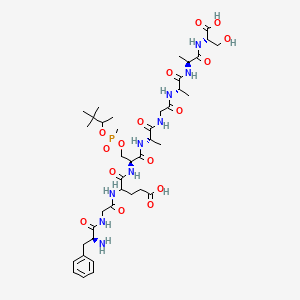

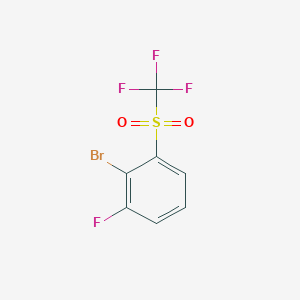
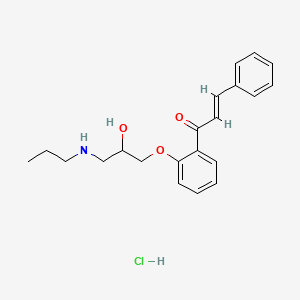
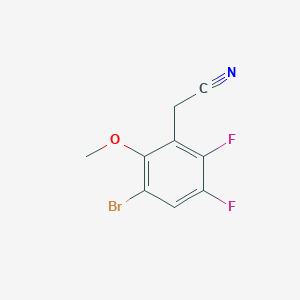
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
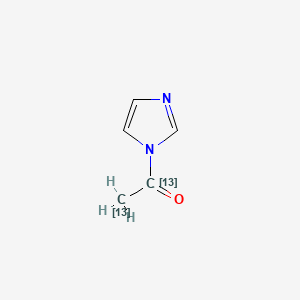
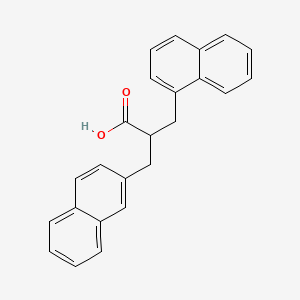
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
